2-((3S,4S)-4-Methylpyrrolidin-3-yl)acetic acid hydrochloride
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Overview
Description
2-((3S,4S)-4-Methylpyrrolidin-3-yl)acetic acid hydrochloride is a chemical compound with a specific stereochemistry, indicating the spatial arrangement of atoms in the molecule. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3S,4S)-4-Methylpyrrolidin-3-yl)acetic acid hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Methyl Group: The methyl group is introduced at the 4-position of the pyrrolidine ring using a suitable alkylating agent.
Attachment of the Acetic Acid Moiety: The acetic acid group is attached to the 3-position of the pyrrolidine ring through a substitution reaction.
Formation of the Hydrochloride Salt: The final step involves converting the free base into its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-((3S,4S)-4-Methylpyrrolidin-3-yl)acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-((3S,4S)-4-Methylpyrrolidin-3-yl)acetic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic effects and mechanisms of action.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((3S,4S)-4-Methylpyrrolidin-3-yl)acetic acid hydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-((3S,4S)-4-Methylpyrrolidin-3-yl)acetic acid
- 4-Methylpyrrolidine
- 3-Acetyl-4-methylpyrrolidine
Uniqueness
2-((3S,4S)-4-Methylpyrrolidin-3-yl)acetic acid hydrochloride is unique due to its specific stereochemistry and the presence of both the pyrrolidine ring and acetic acid moiety. This combination of features imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
2-[(3S,4S)-4-methylpyrrolidin-3-yl]acetic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-5-3-8-4-6(5)2-7(9)10;/h5-6,8H,2-4H2,1H3,(H,9,10);1H/t5-,6-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHLWHOJXSPYFQL-KGZKBUQUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC1CC(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CNC[C@H]1CC(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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